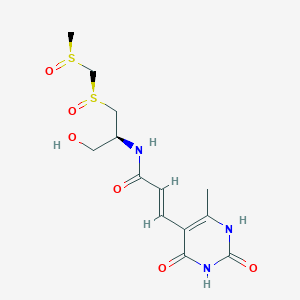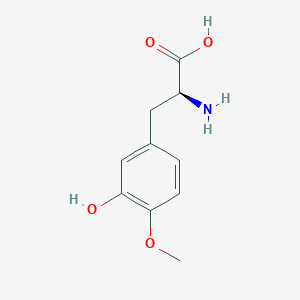
Tyrosine, 3-hydroxy-O-methyl-
描述
This compound is notable for its role in the biosynthesis of certain antibiotics, such as saframycin and safracin, which are produced by microorganisms like Streptomyces lavendulae and Pseudomonas fluorescens . These antibiotics have significant antitumor and antimicrobial properties, making the study of this compound highly relevant in pharmaceutical research .
作用机制
Target of Action
It is known that this compound is a metabolite produced by gut microbiota from dietary polyphenols , which might contribute to their health benefits .
Mode of Action
It is known that dietary polyphenols and their metabolites can have several health benefits such as anticancer and cardiovascular protective effects .
Biochemical Pathways
It is known that dietary polyphenols and their metabolites can affect various biochemical pathways related to health benefits such as anticancer and cardiovascular protective effects .
Pharmacokinetics
(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been studied in Sprague-Dawley rats . After oral administration of HMPA, intact and conjugated HMPAs were detected in the bloodstream and reached the maximum concentration in 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . This study demonstrated that orally administered HMPA undergoes rapid metabolism and wide tissue distribution with an absorption ratio of at least 1.2% .
Action Environment
It is known that dietary polyphenols and their metabolites can have several health benefits such as anticancer and cardiovascular protective effects , and these effects can be influenced by various factors including diet and gut microbiota .
生化分析
Biochemical Properties
Tyrosine, 3-hydroxy-O-methyl-, is involved in several biochemical reactions. It is primarily synthesized from the amino acid tyrosine through the action of the enzyme tyrosine hydroxylase. This enzyme catalyzes the hydroxylation of tyrosine to form L-DOPA, which is then decarboxylated by aromatic L-amino acid decarboxylase to produce dopamine . Dopamine can be further converted into norepinephrine and epinephrine through the actions of dopamine β-hydroxylase and phenylethanolamine N-methyltransferase, respectively . The interactions of Tyrosine, 3-hydroxy-O-methyl-, with these enzymes are critical for the regulation of catecholamine levels in the body.
Cellular Effects
Tyrosine, 3-hydroxy-O-methyl-, influences various cellular processes. In dopaminergic neurons, it is converted to dopamine, which is then stored in synaptic vesicles and released into the synaptic cleft upon neuronal activation. This release of dopamine plays a vital role in modulating synaptic transmission and influencing cell signaling pathways . Additionally, Tyrosine, 3-hydroxy-O-methyl-, affects gene expression by regulating the transcription of genes involved in catecholamine synthesis and metabolism . It also impacts cellular metabolism by serving as a substrate for the production of energy and other metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of Tyrosine, 3-hydroxy-O-methyl-, involves its conversion to dopamine and subsequent interactions with dopamine receptors. Dopamine binds to specific receptors on the surface of target cells, triggering a cascade of intracellular signaling events that modulate various physiological responses . These signaling pathways include the activation of adenylate cyclase, which increases cyclic AMP levels, and the regulation of ion channels and other effector proteins. Additionally, Tyrosine, 3-hydroxy-O-methyl-, can inhibit or activate enzymes involved in its own metabolism, thereby influencing its overall levels and activity in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tyrosine, 3-hydroxy-O-methyl-, can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other biochemical agents. Over time, Tyrosine, 3-hydroxy-O-methyl-, can undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to Tyrosine, 3-hydroxy-O-methyl-, can result in changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of Tyrosine, 3-hydroxy-O-methyl-, vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve motor skills by increasing dopamine levels in the brain . At high doses, it can lead to toxic effects, such as oxidative stress and neuronal damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant physiological response, and exceeding this threshold can result in adverse effects.
Metabolic Pathways
Tyrosine, 3-hydroxy-O-methyl-, is involved in several metabolic pathways. It is primarily metabolized through the catecholamine biosynthesis pathway, where it is converted to dopamine, norepinephrine, and epinephrine . Enzymes such as tyrosine hydroxylase, aromatic L-amino acid decarboxylase, dopamine β-hydroxylase, and phenylethanolamine N-methyltransferase play key roles in these metabolic processes . Additionally, Tyrosine, 3-hydroxy-O-methyl-, can influence metabolic flux by altering the levels of other metabolites and cofactors involved in energy production and neurotransmitter synthesis.
Transport and Distribution
The transport and distribution of Tyrosine, 3-hydroxy-O-methyl-, within cells and tissues are mediated by specific transporters and binding proteins. In the brain, it is transported across the blood-brain barrier by the large neutral amino acid transporter . Once inside the brain, it is taken up by dopaminergic neurons and converted to dopamine. The distribution of Tyrosine, 3-hydroxy-O-methyl-, within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors and binding proteins .
Subcellular Localization
The subcellular localization of Tyrosine, 3-hydroxy-O-methyl-, is primarily within the cytoplasm of dopaminergic neurons. It is synthesized in the cytoplasm and then transported into synaptic vesicles for storage and release . The activity and function of Tyrosine, 3-hydroxy-O-methyl-, are influenced by its localization within specific cellular compartments. Post-translational modifications, such as phosphorylation, can also affect its targeting to specific organelles and its overall activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-O-methyltyrosine involves several enzymatic steps. The key enzyme, SfmD, catalyzes the hydroxylation of 3-methyl-L-tyrosine to produce 3-hydroxy-5-methyl-L-tyrosine . This reaction requires a mononuclear heme as a prosthetic group and utilizes dioxygen and ascorbate as cosubstrates . The subsequent methylation steps are facilitated by methyltransferases encoded by the genes sacF/sfmM2 and sacG/sfmM3 .
Industrial Production Methods
Industrial production of 3-hydroxy-5-methyl-O-methyltyrosine can be achieved through microbial fermentation. This method involves the heterologous expression of the biosynthetic gene cluster in suitable host organisms like Streptomyces coelicolor and Pseudomonas putida . The fermentation process is optimized to ensure high yield and purity of the compound, making it suitable for large-scale production .
化学反应分析
Types of Reactions
3-hydroxy-5-methyl-O-methyltyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an aldehyde or alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aldehydes and alcohols.
Substitution: Ethers and esters.
科学研究应用
3-hydroxy-5-methyl-O-methyltyrosine has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex natural products and pharmaceuticals.
Biology: It is used to study enzyme mechanisms and metabolic pathways.
Medicine: Its derivatives, such as saframycin, are investigated for their antitumor and antimicrobial properties.
Industry: It is utilized in the production of antibiotics and other bioactive compounds.
相似化合物的比较
Similar Compounds
Tyrosine: A proteinogenic amino acid with a phenolic hydroxyl group.
3-methyl-L-tyrosine: A methylated derivative of tyrosine.
L-DOPA: A hydroxylated derivative of tyrosine used in the treatment of Parkinson’s disease.
Uniqueness
3-hydroxy-5-methyl-O-methyltyrosine is unique due to its specific role in the biosynthesis of saframycin and safracin antibiotics. Unlike its similar compounds, it undergoes specific enzymatic modifications that lead to the formation of bioactive molecules with significant pharmaceutical applications .
属性
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXPIKKZQGWJMW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963096 | |
| Record name | 3-Hydroxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4368-01-8, 35296-56-1 | |
| Record name | 4-Methoxytyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levodopa, 4-O-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVODOPA, 4-O-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



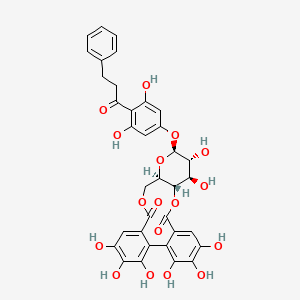
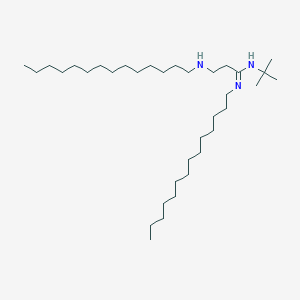




![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)
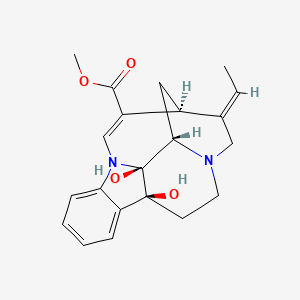
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)



